5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
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Overview
Description
The compound 5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic organic compound It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings The presence of a bromophenyl group and multiple methyl groups adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 3-bromobenzaldehyde, with intermediates like 1,3-dimethylbarbituric acid under controlled conditions. The reaction may proceed through a series of steps including cyclization and dehydration to form the desired pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrido[2,3-d]pyrimidine core.
Cyclization Reactions: Further cyclization can occur under specific conditions, leading to more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Biological Studies: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
- 5-(3-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
- 5-(3-fluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
Uniqueness
The uniqueness of 5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione lies in the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C15H14BrN3O3 |
---|---|
Molecular Weight |
364.19 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C15H14BrN3O3/c1-18-13-12(14(21)19(2)15(18)22)10(7-11(20)17-13)8-4-3-5-9(16)6-8/h3-6,10H,7H2,1-2H3,(H,17,20) |
InChI Key |
ICHMCLLPHKOHKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=CC=C3)Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
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